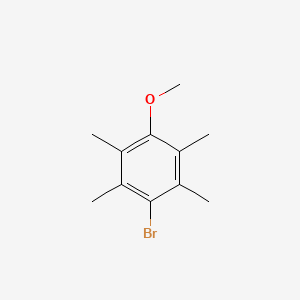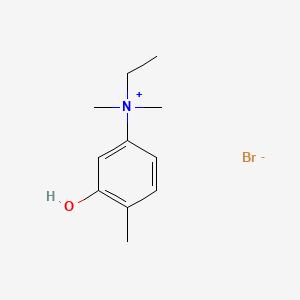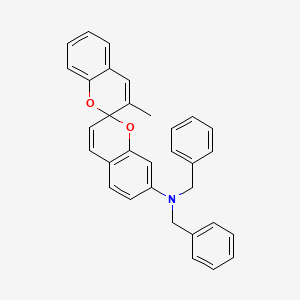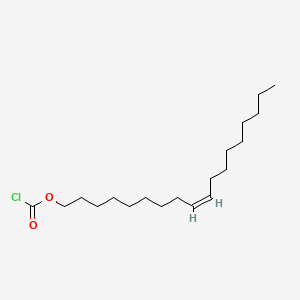
(Z)-Octadec-9-enyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Octadec-9-enyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a chloroformate group attached to an unsaturated long-chain hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enyl chloroformate typically involves the reaction of (Z)-Octadec-9-en-1-ol with phosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
(Z)-Octadec-9-en-1-ol+Phosgene→(Z)-Octadec-9-enyl chloroformate+HCl
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated systems to control the addition of reactants and the removal of by-products, ensuring high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Octadec-9-enyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (Z)-Octadec-9-en-1-ol and carbon dioxide.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Amines: React with this compound to form carbamates.
Alcohols: React to form carbonates.
Water: Causes hydrolysis, leading to the formation of (Z)-Octadec-9-en-1-ol.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
(Z)-Octadec-9-en-1-ol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Z)-Octadec-9-enyl chloroformate is used as a reagent for the introduction of chloroformate groups into molecules. This is particularly useful in the synthesis of complex organic compounds.
Biology and Medicine
In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function. It can also be used in the development of drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable carbamates and carbonates makes it valuable in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of (Z)-Octadec-9-enyl chloroformate involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of the chemical and physical properties of the target molecules. The molecular targets include amines, alcohols, and other nucleophiles, which react with the chloroformate group to form stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl chloroformate: Commonly used in organic synthesis for the protection of amine groups.
Ethyl chloroformate: Used in the derivatization of compounds for analytical purposes.
Isobutyl chloroformate: Employed in the preparation of short-chain fatty acid derivatives.
Uniqueness
(Z)-Octadec-9-enyl chloroformate is unique due to its long-chain unsaturated hydrocarbon structure, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and flexibility, such as in the production of specialized polymers and coatings.
Eigenschaften
CAS-Nummer |
50807-71-1 |
|---|---|
Molekularformel |
C19H35ClO2 |
Molekulargewicht |
330.9 g/mol |
IUPAC-Name |
[(Z)-octadec-9-enyl] carbonochloridate |
InChI |
InChI=1S/C19H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h9-10H,2-8,11-18H2,1H3/b10-9- |
InChI-Schlüssel |
WWHPFZLMAISGAI-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)Cl |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


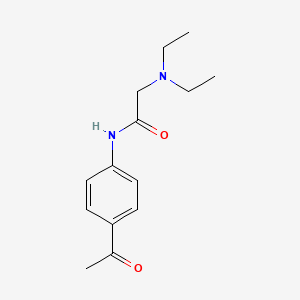
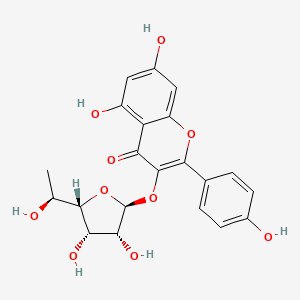
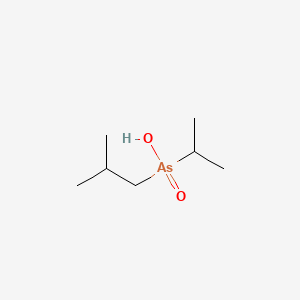
![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
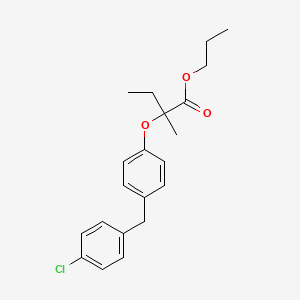
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
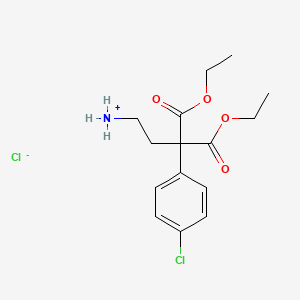
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
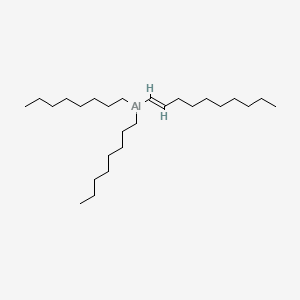
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
